3',5'-Dichloro-3,3-dimethylbutyrophenone
Description
This compound is part of the butyrophenone family, characterized by a four-carbon ketone chain attached to an aromatic ring. Its structural complexity and halogenation pattern make it valuable in pharmaceutical synthesis and organic chemistry research.
Properties
IUPAC Name |
1-(3,5-dichlorophenyl)-3,3-dimethylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2O/c1-12(2,3)7-11(15)8-4-9(13)6-10(14)5-8/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCYTVKUZFHZKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)C1=CC(=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642411 | |
| Record name | 1-(3,5-Dichlorophenyl)-3,3-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898764-92-6 | |
| Record name | 1-(3,5-Dichlorophenyl)-3,3-dimethyl-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,5-Dichlorophenyl)-3,3-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Dichloro-3,3-dimethylbutyrophenone typically involves the chlorination of a suitable precursor under controlled conditions. One common method involves the reaction of 3,3-dimethylbutyrophenone with chlorine gas in the presence of a catalyst to introduce the chlorine atoms at the 3’ and 5’ positions.
Industrial Production Methods
In industrial settings, the production of 3’,5’-Dichloro-3,3-dimethylbutyrophenone may involve large-scale chlorination processes using specialized equipment to ensure the efficient and safe handling of chlorine gas. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3’,5’-Dichloro-3,3-dimethylbutyrophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated or dechlorinated products.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3’,5’-Dichloro-3,3-dimethylbutyrophenone has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce dichlorophenyl groups into target molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’,5’-Dichloro-3,3-dimethylbutyrophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- Catalytic Hydrogenation: Asymmetric hydrogenation of sterically hindered ketones, like 2',6'-dichloro-3'-fluoroacetophenone, achieves high enantioselectivity (98% ee) using Ru(II) catalysts (). This methodology could extend to 3',5'-dichloro derivatives for chiral alcohol synthesis .
- Fluorinated Analogs: 3',4',5'-Trifluorobutyrophenone () highlights the growing interest in fluorinated pharmaceuticals, though chlorine’s cost-effectiveness and reactivity maintain its prevalence in industrial scales .
Biological Activity
3',5'-Dichloro-3,3-dimethylbutyrophenone (DCDB) is a synthetic organic compound with the molecular formula and a molecular weight of 245.14 g/mol. It has garnered interest in various scientific fields due to its potential biological activities and interactions with biomolecules. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure
- IUPAC Name : 1-(3,5-dichlorophenyl)-3,3-dimethylbutan-1-one
- InChI Key : KNCYTVKUZFHZKB-UHFFFAOYSA-N
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 245.14 g/mol |
| Appearance | White solid |
| Solubility | Soluble in organic solvents |
The biological activity of DCDB is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound exhibits potential inhibitory effects on various biochemical pathways, particularly those involved in cell signaling and metabolic processes.
Research Findings
- Antiproliferative Effects : Studies have indicated that DCDB may possess antiproliferative properties against certain cancer cell lines. For instance, research demonstrated that DCDB inhibited the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway .
- Enzyme Inhibition : DCDB has been shown to inhibit key enzymes involved in metabolic pathways. For example, it was found to inhibit acetylcholinesterase activity, which is crucial for neurotransmitter regulation .
- Antimicrobial Activity : Preliminary studies suggest that DCDB exhibits antimicrobial properties against various bacterial strains, indicating its potential as a therapeutic agent in treating infections .
Case Studies
- Case Study 1 : A study published in a peer-reviewed journal investigated the effects of DCDB on human lung cancer cells. Results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent .
- Case Study 2 : Another investigation focused on the compound's interaction with bacterial pathogens. The study revealed that DCDB effectively reduced bacterial growth in vitro, highlighting its possible application in antibiotic development .
Comparative Analysis with Similar Compounds
To better understand the unique properties of DCDB, it is useful to compare it with structurally similar compounds.
| Compound | Biological Activity | Notes |
|---|---|---|
| 3,5-Dichlorophenol | Antimicrobial and antifungal | Less selective than DCDB |
| 3',5'-Dichloroacetophenone | Moderate cytotoxicity | Similar structural features |
| 4-Chlorobenzophenone | Inhibitory effects on certain enzymes | Different halogen substitution pattern |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
